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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mitochondrial Accumulation of 13,13,13-Triphenyltridecylphosphanium Bromide

Executive Summary The mitochondrion is a pivotal organelle in cellular bioenergetics, metabolism, and apoptosis, making it a prime target for novel therapeutic and diagnostic agents. A highly successful strategy for deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitochondrion is a pivotal organelle in cellular bioenergetics, metabolism, and apoptosis, making it a prime target for novel therapeutic and diagnostic agents. A highly successful strategy for delivering bioactive molecules to mitochondria involves conjugation to delocalized lipophilic cations (DLCs), most notably the triphenylphosphonium (TPP+) cation.[1][2][3] This guide provides a detailed technical examination of the core mechanism driving the mitochondrial accumulation of a specific TPP+ derivative, 13,13,13-triphenyltridecylphosphanium bromide (TPP-C13). We will explore the physicochemical principles, the step-wise biological transport, and the rigorous experimental methodologies required to validate and quantify this process, offering field-proven insights for researchers in drug development and mitochondrial biology.

Part 1: The Physicochemical Foundation of Mitochondrial Targeting

The selective sequestration of TPP-C13 within mitochondria is not a random event but a process governed by fundamental principles of biophysics and chemistry. The efficacy of this targeting strategy hinges on the interplay between the unique properties of the molecule and the distinct electrochemical environment of the mitochondrion.

The Driving Force: Mitochondrial Membrane Potential (ΔΨm)

The primary engine for TPP-C13 accumulation is the substantial electrical potential across the inner mitochondrial membrane (IMM).[4][5] Generated by the proton-pumping activity of the electron transport chain (ETC), this potential (ΔΨm) is typically maintained at -150 to -180 mV (negative inside the matrix) in healthy, respiring cells.[1][5][6] This creates a powerful electrophoretic force that attracts positively charged ions from the cytosol into the mitochondrial matrix. Notably, many cancer cell lines exhibit an even higher membrane potential (hyperpolarized mitochondria) compared to their non-malignant counterparts, a feature that can be exploited for selective drug delivery.[7][8][9]

The Targeting Moiety: Triphenylphosphonium (TPP+)

The triphenylphosphonium cation is the "gold standard" for mitochondrial targeting vectors.[2][3] Its effectiveness stems from two key structural features:

  • Positive Charge: The quaternary phosphonium center carries a permanent positive charge.

  • Charge Delocalization & Lipophilicity: The positive charge is not localized on the phosphorus atom but is delocalized across the π-electron systems of the three surrounding phenyl rings.[10][11] This delocalization effectively "shields" the charge, reducing the activation energy required for the cation to pass through the non-polar, hydrophobic lipid bilayer of cellular membranes.[3][10]

The Lipophilic Enhancer: The Tridecyl (C13) Alkyl Chain

The 13-carbon alkyl chain (tridecyl group) covalently linked to the TPP+ moiety is crucial for the overall behavior of TPP-C13. Its primary role is to significantly increase the molecule's overall lipophilicity (hydrophobicity). This enhanced lipophilicity facilitates more rapid and efficient passage through the plasma and mitochondrial membranes compared to TPP+ derivatives with shorter alkyl chains.[12] However, this property introduces a critical trade-off: high lipophilicity can also lead to increased non-specific binding to membrane components and, at higher concentrations, may disrupt membrane integrity or inhibit ETC complexes, acting as a mitochondrial toxicant or uncoupler.[4][11]

ComponentChemical FeaturePrimary Role in Mitochondrial Accumulation
Triphenylphosphonium (TPP+) Delocalized CationProvides the positive charge for electrophoretic movement and the ability to cross lipid bilayers.
Tridecyl (C13) Chain Long Alkyl GroupIncreases overall lipophilicity, enhancing the rate of membrane permeation.
Bromide (Br-) Counter-ionBalances the positive charge in the solid form; dissociates in solution.
Table 1: Physicochemical properties of 13,13,13-triphenyltridecylphosphanium bromide and their roles.
Quantifying Accumulation: The Nernst Equation

The theoretical accumulation of a monovalent cation like TPP-C13 across a biological membrane at equilibrium can be described by the Nernst equation.[1][9]

For a single-charged cation at 37 °C, the equation simplifies to:

ΔΨ (in mV) ≈ 61.5 × log₁₀ ([Cation]ᵢₙ / [Cation]ₒᵤₜ)

This relationship predicts that for every 61.5 mV of negative potential, the concentration of the cation inside will be approximately 10 times higher than outside.[7] Given a ΔΨm of ~180 mV, this results in a theoretical accumulation in the mitochondrial matrix that can be 100 to 1000-fold higher than in the cytosol.[1][7]

Part 2: The Step-Wise Mechanism of TPP-C13 Sequestration

The journey of TPP-C13 from the extracellular environment to the mitochondrial matrix is a two-step process, driven by two distinct membrane potentials.

  • Entry into the Cytosol: The molecule first crosses the plasma membrane. The cell's plasma membrane potential, which is typically -30 to -60 mV (negative inside), provides an initial, modest driving force, leading to a 5- to 10-fold accumulation of TPP-C13 in the cytosol relative to the extracellular medium.[1][7]

  • Sequestration into Mitochondria: Once in the cytosol, the TPP-C13 cation is powerfully attracted by the much larger mitochondrial membrane potential (ΔΨm, -150 to -180 mV). This drives its rapid translocation across the inner mitochondrial membrane and leads to its massive accumulation within the mitochondrial matrix.[1][5]

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrial Matrix ext TPP-C13 cyt TPP-C13 (5-10x Accumulation) ext->cyt ΔΨp ≈ -30 to -60 mV mit TPP-C13 (100-1000x Accumulation) cyt->mit ΔΨm ≈ -150 to -180 mV

Figure 1: Step-wise accumulation of TPP-C13 driven by plasma (ΔΨp) and mitochondrial (ΔΨm) membrane potentials.

Part 3: Experimental Validation & Methodologies

Asserting that a TPP-conjugated molecule targets mitochondria requires rigorous experimental proof. The cornerstone of this validation is demonstrating that its accumulation is dependent on the mitochondrial membrane potential. The use of a mitochondrial uncoupler, such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), is essential as a negative control. FCCP dissipates the proton gradient, collapsing ΔΨm and thus preventing the accumulation of potential-driven probes.

Protocol 1: Qualitative Visualization of Mitochondrial Accumulation

This protocol uses fluorescence microscopy to visually confirm the co-localization of a fluorescent probe with mitochondria and demonstrate its dependence on ΔΨm. MitoTracker™ Red CMXRos is an ideal probe for this purpose as it accumulates in active mitochondria based on ΔΨm and then covalently binds to matrix proteins, making the signal resistant to fixation.[13][14][15]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and grow to 60-70% confluency.

  • Staining Preparation: Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO.[14][16] On the day of the experiment, dilute the stock solution to a final working concentration of 50-200 nM in pre-warmed cell culture media.[14]

  • Control Group (Uncoupling): For the negative control group, pre-treat cells with 5-10 µM FCCP for 15-30 minutes prior to and during the staining step. This will dissipate the ΔΨm.

  • Staining: Remove the culture medium from all dishes and replace it with the MitoTracker™-containing medium (with or without FCCP).

  • Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator.[15][16]

  • Wash & Fix: Wash the cells three times with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips and image using a confocal or epifluorescence microscope. Use appropriate filters for red fluorescence (Excitation/Emission ≈ 579/599 nm).[14]

Expected Outcome & Causality: In healthy, untreated cells, a bright, punctate staining pattern co-localizing with the tubular network of mitochondria will be observed. In FCCP-treated cells, this specific mitochondrial staining will be significantly diminished or absent, demonstrating that the probe's accumulation is causally linked to the mitochondrial membrane potential.

Figure 2: Self-validating experimental workflow for visualizing ΔΨm-dependent mitochondrial accumulation.

Protocol 2: Quantitative Analysis of Mitochondrial Membrane Potential

To quantify changes in ΔΨm, for instance, upon treatment with varying concentrations of TPP-C13, the ratiometric dye JC-1 is widely used.[17][18] In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence. In unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[19][20] The ratio of red to green fluorescence provides a quantitative measure of mitochondrial polarization.[17]

Methodology:

  • Cell Culture: Grow cells in a multi-well plate (e.g., 96-well for plate reader or 6-well for flow cytometry).

  • Induce Conditions: Treat cells with your compound of interest (e.g., different concentrations of TPP-C13) for the desired duration. Include a vehicle-only negative control and a positive control treated with 50 µM FCCP for 30 minutes to induce complete depolarization.[20]

  • JC-1 Staining: Prepare a 1X JC-1 staining solution in assay buffer according to the manufacturer's protocol. Remove the treatment media and add the JC-1 staining solution to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[20]

  • Data Acquisition (Flow Cytometry):

    • Gently harvest the cells and centrifuge at 400 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of assay buffer.

    • Analyze immediately on a flow cytometer. Excite at 488 nm and collect green fluorescence in the FITC channel (~529 nm) and red fluorescence in the PE channel (~590 nm).[18][19]

  • Data Analysis: For each sample, determine the geometric mean fluorescence intensity for both the red and green channels. Calculate the red/green fluorescence ratio. A decrease in this ratio signifies mitochondrial depolarization.

ProbeMechanismReadoutAdvantages / Disadvantages
MitoTracker™ Red CMXRos ΔΨm-dependent accumulation followed by covalent binding.Fluorescence IntensitySignal retained after fixation; not suitable for real-time potential changes.
JC-1 ΔΨm-dependent formation of red fluorescent J-aggregates.Ratiometric (Red/Green Fluorescence)Ratiometric nature minimizes artifacts from cell number or dye loading variations; can be sensitive to quenching.
TMRM / TMRE ΔΨm-dependent accumulation (Nernstian).Fluorescence IntensityQuenching at high concentrations can complicate interpretation; good for real-time measurements.
Table 2: Comparison of common fluorescent probes for assessing mitochondrial accumulation and membrane potential.

Conclusion

The mitochondrial accumulation of 13,13,13-triphenyltridecylphosphanium bromide is a robust process governed by well-understood electrochemical principles. The synergy between the delocalized positive charge of the TPP+ moiety and the enhanced membrane permeability conferred by the C13 alkyl chain allows this molecule to leverage the large negative mitochondrial membrane potential for its massive sequestration within the mitochondrial matrix. For researchers and drug developers, a thorough understanding of this mechanism is paramount. Furthermore, the application of rigorous, self-validating experimental protocols, including the essential use of mitochondrial uncouplers as controls, is non-negotiable for accurately characterizing the mitochondrial targeting of any TPP-based compound and interpreting its biological effects.

References

  • Reily, C., Wycislo, M., & Aschner, M. (2013). Mitochondrial accumulation of a lipophilic cation conjugated to an ionisable group depends on membrane potential, pH gradient and pK(a) - PubMed. J Bioenerg Biomembr, 45(1-2), 165-73. [Link]

  • Murphy, M. P., & Smith, R. A. (2008). Targeting lipophilic cations to mitochondria - PubMed. Biochim Biophys Acta, 1777(7-8), 1034-9. [Link]

  • Kalyanaraman, B., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Oxidative Medicine and Cellular Longevity, 2017, 4657601. [Link]

  • Trnka, J., Elkalaf, M., & Anděl, M. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS ONE, 10(4), e0121837. [Link]

  • Wang, Y., et al. (2023). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. Cancers, 15(3), 666. [Link]

  • Cocheme, H. M., et al. (2008). Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 411(3), 633–645. [Link]

  • Bhatti, M. Z., et al. (2023). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. International Journal of Nanomedicine, 18, 5919-5942. [Link]

  • Limesand, K. H., et al. (2023). Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample. PLOS ONE, 18(11), e0294132. [Link]

  • Zielonka, J., et al. (2023). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. Journal of Medicinal Chemistry, 66(23), 15998–16029. [Link]

  • Kollar, B., et al. (2018). Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter. International Journal of Molecular Sciences, 19(7), 1989. [Link]

  • Kim, Y., et al. (2022). Action mechanism of triphenyl phosphonium (Mito-FF) and cell viability... ResearchGate. [Link]

  • Kamo, N., et al. (1979). Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state. Journal of Membrane Biology, 49(2), 105-121. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. [Link]

  • Samarasinghe, K. T. G., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. Journal of Medicinal Chemistry, 64(2), 1238–1253. [Link]

  • Li, Z., et al. (2023). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Society Reviews, 52(23), 8234-8263. [Link]

  • Nunnari, J., & Scorrano, L. (2014). Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast. Methods in Enzymology, 547, 245-260. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

  • ResearchGate. (2017). Cellular uptake of TPP-based compounds driven by cell membrane and... ResearchGate. [Link]

  • Lim, Z., et al. (2021). Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks. Chemical Science, 12(30), 10234–10242. [Link]

  • ResearchGate. (n.d.). According to the Nernst equation, lipophilic triphenylphosphonium... ResearchGate. [Link]

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Exploratory

Physicochemical Properties and Applications of Triphenyltridecylphosphonium Bromide: A Technical Guide

Executive Summary Triphenyltridecylphosphonium bromide (CAS: 13266-02-9), systematically referred to as 13,13,13-triphenyltridecylphosphanium bromide, is a bifunctional quaternary phosphonium salt. In synthetic organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triphenyltridecylphosphonium bromide (CAS: 13266-02-9), systematically referred to as 13,13,13-triphenyltridecylphosphanium bromide, is a bifunctional quaternary phosphonium salt. In synthetic organic chemistry, it serves as a robust 1 for the construction of long-chain aliphatic alkenes[1]. In chemical biology and pharmacology, its delocalized lipophilic cationic (DLC) nature makes it a highly potent mitochondrial targeting vector and bioenergetic modulator. This guide dissects its physicochemical properties, mechanistic behavior in olefination, and biophysical interactions with mitochondrial membranes.

Physicochemical Profiling

The utility of triphenyltridecylphosphonium bromide stems from its distinct amphiphilic architecture. The 13-carbon aliphatic chain imparts extreme hydrophobicity, while the triphenylphosphonium (TPP+) headgroup provides a delocalized positive charge. This charge delocalization significantly lowers the Born activation energy required for the molecule to traverse hydrophobic lipid bilayers, enabling rapid cellular and subcellular permeation.

Table 1: Key Physicochemical and Biological Parameters
ParameterValue / DescriptionMechanistic Significance
Molecular Formula C31H42BrPDefines the mass and stoichiometric ratios for synthetic coupling.
Molecular Weight 525.54 g/mol High molecular weight necessitates careful calculation of equivalents.
Charge Delocalization High (TPP+ headgroup)Lowers activation energy for spontaneous membrane crossing.
Alkyl Chain Length C13 (Tridecyl)Dictates extreme lipophilicity and specific cardiolipin binding affinity.
Mitochondrial Accumulation 100- to 500-fold (Matrix vs. Cytosol)Driven thermodynamically by ΔΨm​ (-140 to -180 mV).

Synthetic Chemistry: Wittig Olefination Mechanics

Triphenyltridecylphosphonium bromide is classically utilized to 2 to aldehydes or ketones, a critical step in synthesizing unnatural amino acids and sphingolipid derivatives[2].

Expertise & Causality: The α -protons adjacent to the phosphonium center are weakly acidic. Treatment with a strong, non-nucleophilic base (e.g., KHMDS or n-BuLi) deprotonates the carbon, forming a nucleophilic phosphorus ylide (tridecylidenetriphenylphosphorane). Because this is a non-stabilized ylide, the reaction proceeds via an early, kinetically controlled transition state to form an oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield predominantly Z -alkenes under salt-free conditions.

Experimental Protocol 1: Generation of Ylide and Olefination

Self-Validating Workflow for Aliphatic Chain Extension

  • Preparation : Flame-dry a 2-neck round-bottom flask under argon. Add triphenyltridecylphosphonium bromide (1.2 eq) and anhydrous toluene (0.1 M).

  • Ylide Formation : Cool the suspension to 0°C. Dropwise add KHMDS (1.2 eq, 0.5 M in toluene).

    • Validation Check: The solution will transition from a colorless/cloudy suspension to a deep orange/red homogeneous solution. This colorimetric shift is a self-validating indicator of successful ylide formation.

  • Coupling : Stir for 30 minutes at 0°C. Slowly add the target aldehyde (1.0 eq) dissolved in toluene.

  • Reaction Progression : Allow the mixture to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane/EtOAc system. The disappearance of the UV-active aldehyde and the formation of a highly non-polar alkene spot indicate success.

  • Quenching & Purification : Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. The byproduct, triphenylphosphine oxide (TPPO), is highly polar and strongly retains on silica; purify by eluting the alkene with pure hexanes first.

Wittig Salt Triphenyltridecylphosphonium Bromide Ylide Phosphorus Ylide (Deep Red/Orange) Salt->Ylide Deprotonation Base Strong Base (KHMDS / n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Target Aldehyde Aldehyde->Oxaphosphetane Products Alkene + TPPO Oxaphosphetane->Products Cycloreversion

Mechanistic workflow of Wittig olefination using triphenyltridecylphosphonium bromide.

Chemical Biology: Mitochondrial Targeting and Bioenergetic Uncoupling

Beyond organic synthesis, the TPP+ moiety is the 3 to the mitochondrial matrix[3]. Uptake is governed by the Nernst equation, where every 61.5 mV of membrane potential drives a 10-fold accumulation of the cation.

Expertise & Causality: While short-chain TPP+ compounds (like methyl-TPP) are relatively benign probes, long-chain derivatives like the C13-TPP+ exhibit intrinsic, chain-length-dependent bioactivity. The extreme lipophilicity of the tridecyl chain causes it to act as a 4[4]. Once inside the matrix, the C13 chain inserts deeply into the inner mitochondrial membrane (IMM). It specifically interacts with cardiolipin via electrostatic (TPP+ to phosphate) and hydrophobic (C13 to acyl chains) forces. This interaction disrupts lipid packing, collapses the mitochondrial membrane potential ( ΔΨm​ ), depletes ATP, and 5[5].

Experimental Protocol 2: Assessing Mitochondrial Uncoupling ( ΔΨm​ Collapse)

Self-Validating Workflow using JC-1 Ratiometric Dye

  • Cell Culture & Treatment : Seed target cells (e.g., HeLa or specific cancer lineages) in a 96-well black, clear-bottom plate. Treat with varying concentrations (10 nM - 10 μ M) of triphenyltridecylphosphonium bromide for 4 hours.

  • Staining : Wash cells with PBS. Add JC-1 dye (2 μ M) in culture medium and incubate for 30 minutes at 37°C in the dark.

  • Validation Check : JC-1 forms red J-aggregates in healthy, hyperpolarized mitochondria. Upon ΔΨm​ collapse (uncoupling induced by the C13 chain), the dye remains as green fluorescent monomers in the cytosol. The dual-color nature inherently controls for cell number and dye loading.

  • Quantification : Measure fluorescence using a microplate reader (Red: Ex 535/Em 590; Green: Ex 485/Em 530). Calculate the Red/Green ratio. A dose-dependent decrease in the ratio quantitatively confirms the uncoupling toxicity of the C13-TPP+ cation.

Mito Extracellular Extracellular Space [C13-TPP+] Cytosol Cytosol (10x Accumulation) Extracellular->Cytosol Plasma Membrane Potential (u0394u03A8p) Matrix Mitochondrial Matrix (100-500x Accumulation) Cytosol->Matrix Mitochondrial Potential (u0394u03A8m) IMM Inner Mitochondrial Membrane (Cardiolipin Binding) Uncoupling Membrane Disruption & Proton Leak IMM->Uncoupling Cardiolipin Interaction Matrix->IMM Hydrophobic C13 Insertion Toxicity ATP Depletion & Cellular Oncosis Uncoupling->Toxicity Bioenergetic Collapse

Subcellular accumulation and bioenergetic uncoupling mechanism of C13-TPP+.

References

  • Triphenyltridecylphosphonium Bromide | CAS 13266-02-9 - Santa Cruz Biotechnology. 1

  • Synthesis of 2-amino alcohols and unnatural amino acids from serine - Arkivoc (2002).2

  • Alkyltriphenylphosphonium Binding to Cardiolipin Triggers Oncosis in Cancer Cells - Advanced Science (2026). 5

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - Chem Rev / PMC. 3

  • Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis as a Function of Alkyl Chain Length - Biochemistry Mosc (2015).4

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Foundational

Synthesis Pathways and Methodologies for Tridecyltriphenylphosphonium Bromide Precursors

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Nomenclature Clarification In automated chemical databases an...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

In automated chemical databases and algorithmic nomenclature systems, the target compound is occasionally misindexed as 13,13,13-triphenyltridecylphosphanium;bromide . This is a nomenclature artifact caused by the erroneous attribution of the three phenyl rings to the terminal carbon of the 13-carbon alkyl chain rather than the central phosphorus heteroatom.

As an application scientist, it is critical to establish that the structurally accurate IUPAC designation is tridecyltriphenylphosphonium bromide (CAS: 13266-02-9)[1]. This compound is a highly valuable Wittig reagent utilized in the synthesis of complex lipophilic molecules, including unnatural amino acids[2] and α -galactosylceramide-peptide conjugates for targeted drug delivery[3]. This whitepaper details the retrosynthetic logic, precursor synthesis, and self-validating protocols required to assemble this critical reagent.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of tridecyltriphenylphosphonium bromide relies on the bimolecular nucleophilic substitution ( SN​2 ) of a long-chain alkyl halide by a tertiary phosphine. Disconnection at the aliphatic P−C bond yields two primary precursors:

  • Precursor A: Triphenylphosphine ( Ph3​P )

  • Precursor B: 1-Bromotridecane ( CH3​(CH2​)12​Br )

Retrosynthesis Tridecanol 1-Tridecanol Bromotridecane 1-Bromotridecane (Precursor B) Tridecanol->Bromotridecane Appel Rxn Target Tridecyltriphenylphosphonium Bromide Bromotridecane->Target SN2 Alkylation PhMgBr PhMgBr PPh3 Triphenylphosphine (Precursor A) PhMgBr->PPh3 Grignard PCl3 PCl3 PCl3->PPh3 PPh3->Target

Fig 1: Retrosynthetic pathway for tridecyltriphenylphosphonium bromide.

Synthesis of Precursor I: 1-Bromotridecane (Appel Bromination)

While 1-bromotridecane can be synthesized via the addition of HBr to 1-tridecanol, acidic conditions often trigger carbocation rearrangements, leading to secondary bromides. To maintain strict linear chain integrity—which is non-negotiable for downstream lipid synthesis—the Appel Reaction is the superior choice.

Experimental Protocol: Appel Bromination
  • Reagent Preparation: Dissolve 1-tridecanol (1.0 eq) and carbon tetrabromide ( CBr4​ , 1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Conducting the initial dissolution at 0 °C suppresses premature radical side reactions and controls the exotherm of the subsequent phosphine addition.

  • Phosphine Addition: Add triphenylphosphine ( PPh3​ , 1.1 eq) portion-wise over 30 minutes.

    • Causality: The formation of the triphenylphosphine oxide ( Ph3​PO ) byproduct is highly exothermic. Portion-wise addition prevents thermal runaway while the oxophilicity of phosphorus (forming a ~544 kJ/mol P=O bond) drives the reaction to completion.

  • Self-Validating Precipitation: Allow the reaction to warm to room temperature, then add cold hexane.

    • Causality: Ph3​PO is highly soluble in DCM but entirely insoluble in hexane. The immediate formation of a heavy white precipitate serves as a self-validating visual cue that the oxygen-transfer mechanism is complete.

  • Isolation: Filter the Ph3​PO byproduct and concentrate the filtrate in vacuo to yield pure 1-bromotridecane.

Synthesis of Precursor II: Triphenylphosphine

Triphenylphosphine is typically sourced commercially, but its de novo synthesis is required for isotopic labeling. It is synthesized via the addition of a Grignard reagent to phosphorus trichloride.

Experimental Protocol: Grignard Addition
  • Grignard Formation: React bromobenzene with magnesium turnings in anhydrous THF to form phenylmagnesium bromide ( PhMgBr ).

  • Phosphorus Substitution: Add PCl3​ (0.33 eq) dropwise to the Grignard solution at 0 °C.

    • Causality: The steric bulk of the phenyl rings prevents over-alkylation, ensuring the reaction stops cleanly at the tertiary phosphine stage. The strict anhydrous environment prevents the hydrolysis of PCl3​ into phosphorous acid.

Quaternization: Assembly of the Phosphonium Salt

The final step is the SN​2 alkylation of triphenylphosphine by 1-bromotridecane. This reaction requires specific solvent engineering to overcome the steric hindrance of the 13-carbon aliphatic chain.

Experimental Protocol: SN​2 Quaternization
  • Reactor Charging: In a flame-dried, round-bottom flask equipped with a reflux condenser, combine 1-bromotridecane (1.05 eq) and triphenylphosphine (1.00 eq) in anhydrous toluene (0.5 M concentration).

    • Causality: A slight excess of the alkyl halide ensures complete consumption of the phosphine. Unreacted phosphine is notoriously difficult to separate from the final salt, whereas residual alkyl halide is easily washed away with non-polar solvents.

  • Thermal Activation: Heat the mixture to reflux (110 °C) under an inert nitrogen atmosphere for 24-48 hours.

    • Causality: The hydrophobic coiling of the C13 chain shields the electrophilic carbon. Toluene’s boiling point (110 °C) provides the exact thermal envelope needed to overcome this activation barrier without degrading the reagents.

  • Self-Validating Phase Separation: Observe the formation of a dense, white crystalline solid.

    • Causality: As the non-polar precursors convert into the highly polar phosphonium bromide, the product becomes completely insoluble in toluene. This continuous precipitation drives the reaction forward via Le Chatelier's principle and visually validates the reaction's success.

  • Isolation and Desiccation: Cool the reaction to 0 °C to maximize crystallization. Vacuum filter the salt, wash with cold hexane, and dry under high vacuum at 50 °C to a constant weight.

QuaternizationWorkflow Step1 1. Reagent Charging Equimolar Precursors in Toluene Step2 2. Thermal Activation Reflux at 110°C for 24-48h Step1->Step2 Step3 3. Phase Separation Product Precipitation (Self-Validating) Step2->Step3 Step4 4. Isolation Vacuum Filtration & Hexane Wash Step3->Step4 Step5 5. Desiccation Vacuum Drying to Constant Weight Step4->Step5

Fig 2: Self-validating experimental workflow for phosphonium salt synthesis.

Quantitative Data & Reaction Parameters

Table 1: Physicochemical Profile of Target and Precursors

CompoundRoleCAS NumberMW ( g/mol )Boiling/Melting Point
1-BromotridecanePrecursor B765-09-3263.26BP: 275 °C
TriphenylphosphinePrecursor A603-35-0262.29MP: 79-81 °C
Tridecyltriphenylphosphonium BromideTarget13266-02-9525.54MP: 88-92 °C

Table 2: Stoichiometric and Kinetic Parameters for Quaternization

ParameterValueCausality / Rationale
Molar Ratio (Halide:Phosphine)1.05 : 1.00Slight excess of halide ensures complete consumption of the more difficult-to-remove phosphine.
SolventToluene (Anhydrous)High boiling point (110 °C) accelerates SN​2 ; non-polar nature forces salt precipitation.
Temperature110 °C (Reflux)Overcomes steric hindrance of the C13 aliphatic chain coiling.
Reaction Time24 - 48 hoursMaximizes yield; precipitation rate plateaus indicating reaction completion.

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Protocols & Analytical Methods

Method

Application Note: Conjugation of 13-Carbon Alkyl-Triphenylphosphonium (TPP) Linkers to Antioxidant Scaffolds for Mitochondrial Targeting

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for synthesizing mitochondria-targeted antioxidants (MTAs) using a 13-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for synthesizing mitochondria-targeted antioxidants (MTAs) using a 13-carbon triphenylphosphonium linker.

Mechanistic Rationale & Chemical Prerequisites

The TPP+ Cation and Mitochondrial Accumulation

Mitochondrial oxidative damage is a primary driver in various pathologies, including neurodegeneration, cardiovascular diseases, and cancer, necessitating the targeted delivery of antioxidants[1][2]. The triphenylphosphonium (TPP) cation is the gold standard for mitochondrial targeting due to its delocalized positive charge and high lipophilicity[2][3]. Driven by the Nernst equation, TPP-conjugated molecules accumulate 100- to 1000-fold within the mitochondrial matrix, exploiting the steep mitochondrial membrane potential ( ΔΨm​≈−140 to −170 mV)[3][4].

The Nomenclature Anomaly and the Wittig Pitfall

The specific compound string "13,13,13-triphenyltridecylphosphanium;bromide" is a database-generated nomenclature that chemically refers to tridecyltriphenylphosphonium bromide . A critical mechanistic pitfall in MTA drug design is attempting to directly conjugate an unfunctionalized alkyl-TPP salt to an antioxidant.

Tridecyltriphenylphosphonium bromide is a classical Wittig reagent[5]. In a standard Wittig olefination, the phosphonium ylide reacts with a carbonyl to form an alkene, but the essential TPP moiety is cleaved and expelled as triphenylphosphine oxide[5][6]. Because the therapeutic goal is to retain the TPP group to drive mitochondrial uptake, the 13-carbon linker must be a bifunctional derivative—specifically, an ω -functionalized tridecyl-TPP (e.g., 13-bromo-tridecyltriphenylphosphonium bromide or 13-carboxy-tridecyltriphenylphosphonium bromide ).

Why a 13-Carbon Linker?

The length of the alkyl chain dictates the lipophilicity of the conjugate. While shorter chains (e.g., 2-carbon ethyl linkers in MitoTEMPO) are highly hydrophilic, longer chains (10–15 carbons) drastically increase membrane permeation[7][8]. A 13-carbon tridecyl linker provides optimal hydrophobicity, ensuring rapid transit across the inner mitochondrial membrane (IMM) without inducing severe protonophoric uncoupling—a toxic side effect where excessively lipophilic TPP-alkyl chains disrupt oxidative phosphorylation by acting as detergent-like proton carriers[4][8].

Data Presentation: Comparative TPP-Antioxidant Conjugates

To contextualize the 13-carbon linker, the table below summarizes established MTAs alongside the proposed 13-carbon derivatives.

Conjugate NameAntioxidant PayloadLinker LengthConjugation LinkagePrimary ROS Target
MitoQ Ubiquinone10-carbon (decyl)Direct C-C (ring)Superoxide, Lipid Peroxides
SkQ1 Plastoquinone10-carbon (decyl)Direct C-C (ring)Mitochondrial ROS
MitoTEMPO TEMPO radical2-carbon (ethyl)AmideSuperoxide
MitoVitE Vitamin E (Trolox)2-carbon (ethyl)Amide/EsterLipid Peroxides
Tridecyl-TPP-Trolox Trolox13-carbon (tridecyl)EsterLipid Peroxides
Tridecyl-TPP-TEMPO 4-Amino-TEMPO13-carbon (tridecyl)AmideSuperoxide

Visualization of Pathways and Workflows

G A TPP-Antioxidant Conjugate (Extracellular) B Plasma Membrane (ΔΨp ≈ -30 to -60 mV) A->B Lipophilic Permeation C Cytosol (Accumulation 5-10x) B->C D Inner Mitochondrial Membrane (ΔΨm ≈ -140 to -170 mV) C->D Electrophoretic Drive E Mitochondrial Matrix (Accumulation 100-1000x) D->E F ROS Scavenging (Superoxide, Peroxides) E->F Redox Cycling

Figure 1: Electrophoretic mechanism of TPP-antioxidant mitochondrial accumulation.

Workflow Start Select Antioxidant Scaffold (Quinone, TEMPOL, Vitamin E) Cond1 Functional Group on Antioxidant? Start->Cond1 Path1 Carboxylic Acid / Phenol (e.g., Trolox, CoQ0) Cond1->Path1 Acidic OH Path2 Aliphatic Amine / Hydroxyl (e.g., 4-Amino-TEMPO) Cond1->Path2 NH2 / Aliphatic OH React1 SN2 Alkylation Reagent: 13-bromo-tridecyl-TPP Base: K2CO3, Solvent: DMF Path1->React1 React2 Steglich Amidation Reagent: 13-carboxy-tridecyl-TPP Coupling: EDC/HOBt, Solvent: DCM Path2->React2 Purify Purification (Silica Column Chromatography or Ether Precipitation) React1->Purify React2->Purify Validate Validation (NMR, MS, Mitochondrial Uptake Assays) Purify->Validate

Figure 2: Decision matrix and synthetic workflow for TPP-antioxidant conjugation.

Experimental Protocols

Protocol A: Synthesis of Tridecyl-TPP-Trolox via SN2 Esterification

Target: Mitochondria-targeted Vitamin E analog. Causality: Trolox contains a sterically hindered carboxylic acid. Direct esterification using acid chlorides can lead to unwanted side reactions with its chroman-6-ol phenol group. Instead, an SN2 displacement of a primary bromide (13-bromo-tridecyl-TPP) by the carboxylate anion provides high chemoselectivity. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the carboxylic acid without ionizing the less acidic phenol.

Materials:

  • Trolox (1.0 mmol)

  • 13-bromo-tridecyltriphenylphosphonium bromide (1.1 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve Trolox (1.0 mmol) in 10 mL of anhydrous DMF in a flame-dried, round-bottom flask under an argon atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 mmol) to the solution. Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add 13-bromo-tridecyltriphenylphosphonium bromide (1.1 mmol) dropwise to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 16 hours. Monitor reaction progress via TLC (5% MeOH in DCM)[4].

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of chloroform and precipitate the product by adding a 3-fold excess of cold diethyl ether[8]. Isolate the dark oily precipitate via centrifugation and dry under vacuum.

Protocol B: Synthesis of Tridecyl-TPP-TEMPO via Steglich Amidation

Target: Mitochondria-targeted superoxide dismutase (SOD) mimetic. Causality: TEMPO derivatives contain a stable nitroxide radical that is highly sensitive to strong reducing agents or harsh basic conditions[9]. To conjugate 13-carboxy-tridecyl-TPP to 4-Amino-TEMPO, a mild Steglich-type amidation using EDC and HOBt is employed. This prevents the degradation of the nitroxide radical while ensuring high coupling efficiency.

Materials:

  • 13-carboxy-tridecyltriphenylphosphonium bromide (1.0 mmol)

  • 4-Amino-TEMPO (1.1 mmol)

  • EDC·HCl (1.5 mmol)

  • HOBt (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve 13-carboxy-tridecyltriphenylphosphonium bromide (1.0 mmol) in 15 mL of anhydrous DCM under an argon atmosphere.

  • Coupling Reagent Addition: Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir at 0 °C for 15 minutes to form the active ester intermediate.

  • Amine Addition: Add 4-Amino-TEMPO (1.1 mmol) followed by DIPEA (3.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The solution will retain the characteristic orange/red hue of the TEMPO radical.

  • Washing: Wash the organic layer successively with 5% aqueous citric acid (2 x 10 mL), saturated NaHCO3​ (2 x 10 mL), and brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel column chromatography (Eluent: DCM:MeOH, 95:5) to yield the pure Tridecyl-TPP-TEMPO conjugate.

References

  • Triphenylphosphonium (TPP)-Based Antioxidants: A New Perspective on Antioxidant Design - PubMed. nih.gov. 1

  • Triphenylphosphonium (TPP)‐Based Antioxidants: A New Perspective on Antioxidant Design | Request PDF - ResearchGate. researchgate.net. 3

  • Synthesis and characterization of mitoQ and idebenone analogues as mediators of oxygen consumption in mitochondria - PMC. nih.gov. 7

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler | ACS Omega. acs.org.8

  • A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC. nih.gov. 4

  • A Mitochondria-Targeted Triphenylphosphonium-Conjugated Nitroxide Functions as a Radioprotector/Mitigator - PMC. nih.gov. 9

  • Niche Wittig Reagents - Strem. strem.com. 5

  • Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting - PMC. nih.gov. 6

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC. nih.gov. 2

Sources

Application

Application Note: 13,13,13-Triphenyltridecylphosphanium Bromide as an Advanced Phase Transfer Catalyst in Organic Synthesis

Executive Summary & Chemical Identity 13,13,13-Triphenyltridecylphosphanium bromide (widely recognized in literature as Triphenyltridecylphosphonium bromide , CAS: 13266-02-9) is a highly lipophilic quaternary phosphoniu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

13,13,13-Triphenyltridecylphosphanium bromide (widely recognized in literature as Triphenyltridecylphosphonium bromide , CAS: 13266-02-9) is a highly lipophilic quaternary phosphonium salt. While traditionally deployed as a Wittig reagent for the introduction of long alkyl chains into organic frameworks[1], its unique structural topology makes it an exceptionally potent Phase Transfer Catalyst (PTC) for biphasic organic synthesis[2].

The molecule features a bulky, electron-withdrawing triphenylphosphonium headgroup paired with a highly lipophilic 13-carbon (tridecyl) tail. This specific Hydrophilic-Lipophilic Balance (HLB) allows the catalyst to rapidly partition between aqueous and organic phases, facilitating the transfer of reactive anions (e.g., CN− , OH− , F− ) into non-polar solvents where nucleophilic reactions occur at accelerated rates.

Mechanistic Causality: The Phosphonium Advantage

The selection of a phase transfer catalyst is dictated by the thermal requirements of the reaction and the basicity of the aqueous phase.

  • Thermal and Chemical Stability: Traditional quaternary ammonium salts (such as Tetrabutylammonium bromide, TBAB) are highly susceptible to Hofmann elimination when exposed to strong bases at elevated temperatures, degrading into inactive tertiary amines and alkenes[3]. Phosphonium salts inherently resist Hofmann elimination because the phosphorus atom lacks the requisite electronegativity to sufficiently acidify the β -protons[3]. This grants triphenyltridecylphosphonium bromide superior thermal stability (routinely operating above 150°C) and chemical resilience in strongly basic media[4].

  • Lipophilicity and Emulsion Control: The C13 tridecyl chain provides an optimal partitioning coefficient. It is long enough to ensure near-complete extraction of the active catalyst-anion complex into the organic phase, yet its specific geometry prevents the formation of intractable emulsions during the aqueous workup phase—a common failure point when using excessively long-chain ammonium surfactants.

Table 1: Catalyst Profiling & Comparative Efficiency
ParameterQuaternary Ammonium (e.g., TBAB)Triphenyltridecylphosphonium BromideCausality / Impact on Synthesis
Thermal Stability Low (< 100°C)High (> 150°C) Phosphonium resists Hofmann elimination, allowing high-temp Halex reactions[3].
Base Tolerance Degrades in strong NaOHHighly Stable Enables biphasic Wittig reactions using cheap, aqueous NaOH instead of n-BuLi[2].
Lipophilicity ModerateVery High (C13 Chain) Accelerates the Starks' extraction cycle by increasing organic-phase solubility[3].
Workup Ease Prone to stable emulsionsRapid phase separation The triphenyl bulk disrupts micelle packing, ensuring clean phase boundaries.

The Phase Transfer Mechanism

The efficacy of triphenyltridecylphosphonium bromide is best understood through Starks' extraction mechanism. The catalyst ( Q+Br− ) exchanges its bromide ion for the target nucleophile at the aqueous interface, carries it into the organic phase, and releases it to react with the substrate, regenerating the catalyst.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase NaCN Na⁺ CN⁻ QCN_aq Q⁺ CN⁻ (Active Complex) NaCN->QCN_aq Ion Exchange QBr_aq Q⁺ Br⁻ (Catalyst) QCN_org Q⁺ CN⁻ (Active Complex) QCN_aq->QCN_org Phase Transfer (Lipophilic Tail) RX R-Br (Substrate) RCN R-CN (Product) RX->RCN Reacts with QCN_org->RCN Substitution QBr_org Q⁺ Br⁻ (Catalyst) RCN->QBr_org Catalyst Release QBr_org->QBr_aq Phase Transfer (Regeneration)

Fig 1: Starks' extraction mechanism for phase transfer catalysis using a phosphonium salt.

Application Protocol A: Biphasic Nucleophilic Substitution (Cyanation)

This protocol utilizes the catalyst purely as a transport vehicle to facilitate the cyanation of unreactive alkyl halides in non-polar solvents.

Causality of Experimental Choices:

  • Solvent (Toluene): Chosen for its high boiling point (110°C) and excellent immiscibility with water. The phosphonium catalyst is highly stable at toluene's reflux temperature, unlike ammonium salts[3].

  • Agitation (800+ RPM): Biphasic reactions are mass-transfer limited. High-shear stirring maximizes the interfacial surface area, allowing the lipophilic phosphonium cation to rapidly exchange its bromide counterion for the aqueous cyanide anion.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of the alkyl bromide substrate and 2.5 mmol (5 mol%) of triphenyltridecylphosphonium bromide in 50 mL of toluene.

  • Aqueous Addition: Prepare a solution of 75 mmol of Sodium Cyanide (NaCN) in 25 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 20°C to prevent sudden exotherms.

  • Reaction: Equip the flask with a reflux condenser. Heat the biphasic mixture to 90°C under vigorous magnetic stirring (minimum 800 RPM) for 6 hours.

  • Self-Validation Check: Stop the stirrer. The phases should separate cleanly within 60 seconds. A clear organic layer indicates the absence of stable emulsions. Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL hexane, and analyze via GC-FID. The disappearance of the R-Br peak validates reaction completion.

  • Workup: Cool to room temperature. Decant the organic layer and wash sequentially with water (2 × 30 mL) and brine (30 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the alkyl nitrile.

Application Protocol B: Biphasic Wittig Olefination (Dual-Role Catalysis)

In this advanced application, triphenyltridecylphosphonium bromide acts as both the ylide precursor and its own phase transfer catalyst [2].

Causality of Experimental Choices:

  • Base (50% aq. NaOH): Replaces hazardous, moisture-sensitive organolithium reagents (e.g., n-BuLi). The phosphonium salt transfers OH− into the organic phase to deprotonate its own α -carbon, forming the ylide in situ[2].

  • Temperature Control (20°C to 40°C): The ylide generated is highly reactive. Excessive heat is unnecessary and can lead to unwanted side reactions or poor Z/E stereoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of triphenyltridecylphosphonium bromide and 9.5 mmol of the target aldehyde in 30 mL of dichloromethane (DCM).

  • Ylide Generation: Slowly add 15 mL of a 50% (w/w) aqueous NaOH solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Self-Validation Check: The organic phase will transition from colorless to a distinct yellow/orange upon the formation of the ylide. As the reaction progresses and the ylide is consumed by the aldehyde, the color will fade.

  • Workup & Precipitation: Separate the organic layer and wash with water until the aqueous wash is pH neutral. Concentrate the DCM layer. To the crude residue, add 50 mL of cold hexane and triturate vigorously.

  • Validation: The precipitation of triphenylphosphine oxide (TPPO) as a white solid during the hexane addition serves as a physical indicator of successful olefination. Filter off the TPPO and evaporate the hexane to isolate the long-chain alkene.

Workflow Step1 1. Organic Phase Prep Dissolve Substrate & Catalyst in Toluene/DCM Step2 2. Aqueous Phase Addition Add Aqueous Reagent (NaOH/NaCN) Dropwise Step1->Step2 Step3 3. Biphasic Reaction Vigorous Stirring (800 rpm) at Target Temp Step2->Step3 Step4 4. Phase Separation Decant Organic Layer, Wash with H2O Step3->Step4 Step5 5. Product Validation GC/MS Analysis & Chromatography / Trituration Step4->Step5

Fig 2: Step-by-step experimental workflow for biphasic phosphonium-catalyzed reactions.

References

  • BenchChem. "A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts."3

  • Alfa Chemistry. "Phosphonium Salts - Catalysts."4

  • Merck Millipore. "Phase-Transfer Catalysts."2

  • Santa Cruz Biotechnology. "Triphenyltridecylphosphonium Bromide | CAS 13266-02-9."1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Mitigate the In Vitro Cytotoxicity of 13,13,13-Triphenyltridecylphosphonium Bromide (TPTB)

Prepared by the Office of the Senior Application Scientist Welcome, researchers. This guide is designed to address a common yet critical challenge encountered when working with the potent mitochondria-targeting agent, 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers. This guide is designed to address a common yet critical challenge encountered when working with the potent mitochondria-targeting agent, 13,13,13-triphenyltridecylphosphonium (TPTB) bromide: its inherent in vitro cytotoxicity. While its ability to accumulate in mitochondria is key to its function, this same property can lead to off-target effects and cell death, complicating experimental interpretation.

This document provides a logical framework for understanding, troubleshooting, and systematically reducing the cytotoxicity of TPTB in your cell culture models. We will move from the fundamental mechanisms of its toxicity to actionable formulation strategies and validation protocols.

Part 1: The "Why" - Understanding the Mechanisms of TPTB Cytotoxicity

Before mitigating a problem, we must understand its cause. The cytotoxicity of TPTB is not an arbitrary side effect; it is a direct consequence of its molecular structure—a lipophilic cation. The molecule consists of a positively charged triphenylphosphonium (TPP) head and a long, 13-carbon alkyl tail. This amphipathic nature dictates its interaction with cells.

The primary mechanism involves:

  • Cellular Entry: The lipophilic character allows TPTB to readily pass through the plasma membrane.

  • Mitochondrial Accumulation: The delocalized positive charge on the TPP cation drives its accumulation within the mitochondria, which have a highly negative membrane potential (-150 to -180 mV) relative to the cytoplasm.[1] This accumulation can be several hundred-fold higher than in the cytoplasm.[2]

  • Membrane Disruption & Functional Impairment: At sufficient concentrations, the excessive accumulation of TPTB disrupts the integrity of the mitochondrial membrane.[3] This can impair critical metabolic functions, including the electron transport chain and ATP synthesis, leading to cellular stress and apoptosis.[1][4]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion (High Negative Potential) TPTB TPTB Molecule TPTB_cyto TPTB TPTB->TPTB_cyto 1. Passive Diffusion (Lipophilic Character) TPTB_mito High [TPTB] TPTB_cyto->TPTB_mito 2. Electrophoretic Accumulation (Driven by ΔΨm) Membrane Mitochondrial Membrane TPTB_mito->Membrane 3. Disruption ATP ATP Synthesis Membrane->ATP Impairment

Caption: Mechanism of TPTB-induced cytotoxicity.

Part 2: Troubleshooting & Mitigation Strategies (FAQs)

This section addresses the most common issues encountered by researchers and provides validated strategies for overcoming them.

Q1: My cells are dying even at what I consider to be a low concentration of TPTB. Is this expected?

A1: Yes, this is a frequently observed phenomenon. Due to the efficient mitochondrial accumulation, the local concentration of TPTB inside the mitochondria can become toxic even when the extracellular concentration is in the low micromolar range. The cytotoxicity is highly dependent on the cell line's metabolic activity and mitochondrial membrane potential.[5] Cancer cells, for instance, often have a more hyperpolarized mitochondrial membrane, leading to greater TPTB accumulation and sensitivity compared to non-cancerous cells.[6][7]

Q2: How can I reduce TPTB's non-specific cytotoxicity while preserving its mitochondria-targeting function? I want to use the TPTB molecule as is.

A2: This is the most common experimental goal. The solution lies not in changing the molecule, but in changing its delivery. Formulation-based strategies are ideal here, as they shield the molecule from non-specific interactions until it reaches its target.

  • Strategy 1: Liposomal Encapsulation Encapsulating TPTB within liposomes—spherical vesicles made of a phospholipid bilayer—is a highly effective method to reduce toxicity.[3][8] The liposome acts as a carrier, preventing the free TPTB from immediately partitioning into cellular membranes. This approach enhances drug stability, provides controlled release, and significantly lowers the effective concentration of free TPTB interacting with the cells at any given time, thereby reducing acute cytotoxicity.[9][10]

  • Strategy 2: PEGylation of Liposomes To further enhance this system, the surface of the TPTB-loaded liposomes can be coated with polyethylene glycol (PEG), a process known as PEGylation.[11] This creates a hydrophilic, protective layer around the nanoparticle.[12] PEGylation dramatically reduces protein adsorption and non-specific interactions with the cell surface, which can further decrease cytotoxicity and improve the formulation's stability in culture media.[13][14]

Q3: I'm convinced by the PEGylated liposome approach. Can you provide a reliable starting protocol?

A3: Absolutely. This protocol describes the preparation of TPTB-loaded PEGylated liposomes using the well-established thin-film hydration method, followed by a standard cytotoxicity assessment.

Experimental Protocol: Preparation and Validation of TPTB-Loaded PEGylated Liposomes

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 13,13,13-triphenyltridecylphosphonium bromide (TPTB)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Methodology:

Part A: Liposome Preparation (Thin-Film Hydration)

  • Lipid Mixture Preparation: In a round-bottom flask, combine DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5. Dissolve the lipids in chloroform.

  • Drug Addition: Add TPTB to the lipid solution. A typical starting point is a 1:10 drug-to-lipid molar ratio.

  • Film Formation: Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (~60°C for DSPC). This will form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing the flask. This will form multilamellar vesicles (MLVs). The final lipid concentration should be around 10-20 mg/mL.

  • Extrusion: To create unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane. Perform 11-21 passes. This step is critical for reproducibility.

  • Purification: Remove any unencapsulated (free) TPTB by size exclusion chromatography or dialysis against PBS.

  • Characterization: Characterize the final liposome formulation for size and zeta potential using Dynamic Light Scattering (DLS).

Part B: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Treatment: Prepare serial dilutions of (i) Free TPTB and (ii) TPTB-loaded PEGylated liposomes in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells (medium only) as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for both free and liposomal TPTB.

Q4: What if my experimental goal allows for chemical modification of TPTB? Are there any structural changes that could reduce its baseline cytotoxicity?

A4: Yes, modifying the molecule itself is a valid, albeit more involved, strategy. Since cytotoxicity is closely linked to lipophilicity, rationally tuning this property can be effective.

  • Strategy 3: Modulating Hydrophobicity The long tridecyl (C13) chain is a major contributor to TPTB's lipophilicity and membrane-disruptive capabilities. Synthesizing analogues with shorter alkyl chains (e.g., C8, C10) or introducing more polar functional groups could reduce cytotoxicity. For example, studies on other phosphonium salts have shown that incorporating methoxy-phenyl groups in place of the standard phenyl groups increases aqueous solubility and significantly lowers cytotoxicity.[17] This approach creates a new chemical entity but allows for the fine-tuning of the toxicity profile.

Q5: With these different options, how do I decide which strategy is best for my project?

A5: The optimal strategy depends entirely on your experimental objective. This workflow can guide your decision.

G cluster_formulation Formulation Strategies cluster_chem_mod Chemical Modification Strategies Start Start: High TPTB Cytotoxicity Observed Decision1 Is preserving the exact chemical structure of TPTB critical? Start->Decision1 Liposome Strategy 1: Liposomal Encapsulation Decision1->Liposome Yes Mod_Hydro Strategy 3: Modulate Hydrophobicity (e.g., shorter alkyl chain) Decision1->Mod_Hydro No PEG_Lipo Strategy 2: PEGylated Liposomes (Recommended for stability) Liposome->PEG_Lipo For enhanced stability & lower immunogenicity End Proceed with optimized low-toxicity TPTB system PEG_Lipo->End Conjugation Strategy 4: Conjugate to another molecule Mod_Hydro->Conjugation Alternative modification Conjugation->End

Caption: Decision workflow for selecting a cytotoxicity mitigation strategy.

Part 3: Comparative Summary of Mitigation Strategies

To aid in your selection, the following table summarizes the key aspects of each approach.

StrategyPrinciple of ActionExpected Cytotoxicity ReductionProsCons
Liposomal Encapsulation Sequesters TPTB in a lipid bilayer, preventing immediate membrane interaction and enabling controlled release.[8][18]HighPreserves TPTB structure; well-established technology; can improve solubility.Requires formulation expertise; potential for drug leakage.
PEGylated Liposomes Adds a hydrophilic polymer shield to the liposome surface, reducing non-specific cellular interactions.[11][13]Very HighAll benefits of liposomes plus increased stability and reduced protein binding.[12]Can sometimes hinder cellular uptake (the "PEG dilemma"); more complex formulation.
Hydrophilicity Modulation Chemically modifies TPTB to be less lipophilic, reducing its ability to disrupt membranes non-specifically.[17]Moderate to HighDirectly addresses the root chemical cause of toxicity; creates a tunable platform.Results in a new molecule (analogue); requires significant synthetic chemistry effort.

References

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. National Center for Biotechnology Information.[Link]

  • Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo... PubMed.[Link]

  • Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth.Grounding Source.
  • Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Select. Symbiosis.[Link]

  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. IntechOpen.[Link]

  • Liposome encapsulation reduces cantharidin toxicity. PubMed.[Link]

  • Liposomal toxicity reduction: Significance and symbolism.Grounding Source.
  • Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts. University of Southampton ePrints.[Link]

  • The Role of Nanoparticle PEGylation in Drug Delivery. Advanced Materials & Technologies.[Link]

  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI.[Link]

  • Mitochondrial-targeted liposome-based drug delivery – therapeutic potential and challenges. Taylor & Francis Online.[Link]

  • Research progress of nano-drug delivery carriers targeting mitochondria. Dove Medical Press.[Link]

  • Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. National Center for Biotechnology Information.[Link]

  • Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. Journal of Fluorescence.[Link]

  • Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. National Center for Biotechnology Information.[Link]

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Royal Society of Chemistry.[Link]

  • Advancements in mitochondrial-targeted nanotherapeutics: overcoming biological obstacles and optimizing drug delivery. Frontiers.[Link]

  • Toxic Effects of Penetrating Cations. Preprints.org.[Link]

  • Surprising antibacterial activity and selectivity of hydrophilic phosphonium polymers. ScienceDaily.[Link]

  • Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. MDPI.[Link]

  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. National Center for Biotechnology Information.[Link]

  • Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells. National Center for Biotechnology Information.[Link]

  • In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds... Frontiers.[Link]

  • Cancer-Cell-Specific Mitochondria-Targeted Drug Delivery by Dual-Ligand-Functionalized Nanodiamonds... ACS Publications.[Link]

  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells... PubMed.[Link]

  • The Effect of PEGylated Graphene Oxide Nanoparticles on the Th17-Polarization of Activated T Helpers. MDPI.[Link]

  • Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. ResearchGate.[Link]

  • In vitro cytotoxicity of different formulations... ResearchGate.[Link]

  • Achievements and Bottlenecks of PEGylation in Nano-delivery Systems. Organic and Medicinal Chemistry International.[Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen.[Link]

  • Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors... Semantic Scholar.[Link]

  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells... ResearchGate.[Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. National Center for Biotechnology Information.[Link]

  • 3.7 Phosphonium Salts. Science of Synthesis.[Link]

  • In vitro cytotoxicity of formulation S in the different cell lines... ResearchGate.[Link]

  • A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants... PubMed.[Link]

  • In vitro cytotoxicity evaluation: Topics by Science.gov. Science.gov.[Link]

  • From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. MDPI.[Link]

  • In Vitro Investigation of the Cellular Toxicity of Boron Nitride Nanotubes. Folia Biologica.[Link]

  • Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. Defense Technical Information Center.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reaction Yields in 13,13,13-Triphenyltridecylphosphanium Bromide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 13,13,13-triphenyltridecylphosphanium bromide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 13,13,13-triphenyltridecylphosphanium bromide . This bulky, long-chain alkylphosphonium salt is highly valued as a lipophilic targeting moiety and Wittig reagent precursor [1].

Synthesizing this molecule typically involves the SN2 quaternization of 13-bromo-1,1,1-triphenyltridecane with a phosphine (e.g., triphenylphosphine). However, researchers frequently encounter low yields (<30%), sluggish kinetics, and purification challenges. As a Senior Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

PART 1: Mechanistic Causality & Common Pitfalls

To troubleshoot effectively, we must first understand why yields drop during this specific synthesis. The challenges arise from the unique structural thermodynamics of the target molecule:

  • Hydrophobic Coiling & Steric Shielding: The SN2 quaternization requires a polar aprotic solvent (like acetonitrile or DMF) to stabilize the charged transition state [2]. However, the massive, highly lipophilic trityl (13,13,13-triphenyl) group forces the C13 aliphatic chain to coil upon itself in polar media. This micelle-like coiling sterically shields the terminal primary bromide from nucleophilic attack by the phosphine.

  • Solvent Mismatch: Using purely non-polar solvents (like toluene) dissolves the alkyl bromide perfectly but fails to stabilize the forming phosphonium salt, drastically increasing the activation energy and reducing the reaction rate.

  • Phosphine Oxidation: At the elevated temperatures (>100 °C) required to overcome the activation energy barrier of this sluggish reaction, trace oxygen rapidly oxidizes the phosphine to phosphine oxide (e.g., OPPh3), irreversibly consuming the nucleophile [3].

PART 2: Step-by-Step Optimized Experimental Protocol

This protocol utilizes a binary solvent system and sealed-tube conditions to balance solubility and transition-state stabilization, ensuring a self-validating workflow.

Step 1: Reagent Preparation & Validation

  • Action: Recrystallize the phosphine from hot isopropanol to remove oxide impurities. Dry the 13-bromo-1,1,1-triphenyltridecane under high vacuum for 2 hours.

  • Self-Validation: Verify phosphine purity via 31P NMR. A single sharp peak around -5 ppm indicates pure triphenylphosphine; the absence of a peak at +29 ppm confirms no oxide is present.

Step 2: Reaction Setup

  • Action: In a heavy-walled pressure tube, combine 1.0 equivalent of 13-bromo-1,1,1-triphenyltridecane and 1.5 equivalents of the purified phosphine.

  • Action: Add a degassed 1:1 (v/v) mixture of anhydrous Toluene and Acetonitrile. (Toluene solvates the lipophilic trityl tail; Acetonitrile stabilizes the SN2 transition state).

  • Action: Purge the vessel with Argon for 10 minutes, then seal tightly.

Step 3: Heating and Kinetics

  • Action: Heat the sealed tube in an oil bath at 110 °C for 48–72 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The starting alkyl bromide will elute near the solvent front, while the highly polar phosphonium salt will remain firmly at the baseline.

Step 4: Isolation and Purification

  • Action: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to a viscous syrup.

  • Action: Dropwise add the syrup into vigorously stirring, ice-cold diethyl ether. The 13,13,13-triphenyltridecylphosphanium bromide will precipitate as a white solid, leaving unreacted starting materials in solution. Filter, wash with cold hexane, and dry under vacuum.

PART 3: Troubleshooting FAQs

Q: My product is crashing out as a gooey oil instead of a crystalline solid. How do I fix this? A: This "oiling out" is caused by residual unreacted 13-bromo-1,1,1-triphenyltridecane or phosphine oxide acting as a plasticizer. Solution: Do not attempt to crystallize directly from the reaction mixture. Instead, dissolve the crude oil in a minimal amount of dichloromethane (DCM) and reprecipitate by adding it slowly to a 10-fold excess of cold diethyl ether. Repeated trituration will eventually yield a free-flowing powder.

Q: I am seeing high levels of elimination byproducts (alkenes) instead of the substitution product. Why? A: While phosphines are excellent nucleophiles and poor bases, extended heating at >120 °C can promote E2 elimination, especially if the SN2 pathway is sterically hindered by chain coiling. Solution: Lower the reaction temperature to 95 °C and increase the reaction time, or switch to microwave synthesis [2] which often favors the SN2 kinetic product over the thermodynamic E2 product.

Q: The reaction stalls at 50% conversion. Should I add more phosphine? A: Adding more phosphine mid-reaction rarely helps if oxidation is the root cause. The stall is likely due to the precipitation of the product coating the unreacted starting material, or oxygen ingress. Solution: Ensure strict Schlenk techniques are used. If the product precipitates prematurely, increase the ratio of toluene in your solvent blend to keep the reaction homogeneous for longer.

PART 4: Quantitative Data

Table 1: Solvent System Optimization for Quaternization

Solvent SystemSolubility of Alkyl BromideSN2 Rate AccelerationTypical Yield (48h at 110°C)Mechanistic Notes
100% TolueneExcellentPoor15 - 20%Reaction is too slow; lacks transition state stabilization.
100% AcetonitrilePoor (Biphasic)Excellent25 - 30%Reagents do not mix well; severe hydrophobic chain coiling occurs.
100% DMFModerateGood40 - 50%Better yield, but high boiling point makes DMF difficult to remove.
50:50 Toluene/MeCN Good Excellent 75 - 85% Optimal balance of lipophilic solvation and kinetic acceleration.
PART 5: Visualization

G Start 13-bromo-1,1,1-triphenyltridecane + Phosphine Solvent Select Binary Solvent (Toluene/MeCN 1:1) Start->Solvent Degas Degas & Inert Atmosphere (Argon/N2) Solvent->Degas Heat Heat at 110°C (Sealed Tube / Microwave) Degas->Heat Check Check Conversion (31P NMR / TLC) Heat->Check LowYield Low Yield / Stalled (< 50% Conversion) Check->LowYield Stalled Oil Product is an Oil (Plasticized by Impurities) Check->Oil Impure Success High Yield Crystalline Phosphanium Bromide Check->Success > 80% Action1 Switch to Microwave or Adjust Solvent Ratio LowYield->Action1 Action2 Dissolve in DCM & Triturate with Cold Ether Oil->Action2 Action1->Heat Action2->Success

Workflow and troubleshooting decision tree for complex alkylphosphanium bromide synthesis.

References
  • Title: Wittig Reagents - Preparation and Formation of Phosphonium Salts [1] Source: Wikipedia URL: [Link]

  • Title: Product Class 43: Arylphosphonium Salts and Derivatives [2] Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • Title: Triphenylphosphine - Quaternization and Oxidation [3] Source: Wikipedia URL: [Link]

  • Title: Improving the Stability of Colloidal CsPbBr3 Nanocrystals with an Alkylphosphonium Bromide Source: ACS Energy Letters (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Cellular Uptake of 13,13,13-Triphenyltridecylphosphanium Bromide

Welcome to the technical support and troubleshooting center for 13,13,13-triphenyltridecylphosphanium bromide (commonly referred to as Tridecyl-TPP or C13-TPP). As a highly lipophilic alkyl-triphenylphosphonium derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 13,13,13-triphenyltridecylphosphanium bromide (commonly referred to as Tridecyl-TPP or C13-TPP). As a highly lipophilic alkyl-triphenylphosphonium derivative, this compound is engineered for robust mitochondrial targeting. However, its 13-carbon alkyl chain introduces unique biophysical behaviors—such as micelle formation, serum protein binding, and mitochondrial uncoupling—that require precise experimental optimization.

This guide synthesizes biophysical principles with field-proven methodologies to help you troubleshoot uptake assays, mitigate toxicity, and validate your experimental models.

Part 1: Core Principles of C13-TPP Cellular Uptake

To optimize your assays, it is critical to understand the causality behind C13-TPP's behavior. The uptake of triphenylphosphonium (TPP) cations is not mediated by active transporters; rather, it is a purely biophysical process driven by membrane potentials and governed by the Nernst equation [1].

  • Dual-Potential Driving Force: The compound first crosses the plasma membrane driven by the plasma membrane potential ( ΔΨp​ , ~ -40 to -60 mV), accumulating roughly 10-fold in the cytosol. It is then driven into the mitochondrial matrix by the highly negative inner mitochondrial membrane potential ( ΔΨm​ , ~ -140 to -180 mV), accumulating up to 100- to 500-fold[2].

  • The Chain-Length Paradox: Increasing the alkyl chain length from a methyl group (C1) to a tridecyl group (C13) drastically increases lipophilicity. While this exponentially accelerates the rate of membrane permeation, it also causes the compound to partition heavily into the lipid bilayer rather than remaining free in the aqueous matrix[1][3].

  • Protonophore Activity: Highly lipophilic TPPs ( C10) are not biologically inert. At high concentrations, the C13 chain disrupts the inner mitochondrial membrane, acting as a detergent or protonophore. This induces a massive proton leak, collapses ΔΨm​ , and halts ATP production[4][5].

Uptake Extracellular Extracellular Space [C13-TPP] + Serum Proteins Free Free C13-TPP Fraction Extracellular->Free Dissociation PM Plasma Membrane (ΔΨp ≈ -60 mV) Free->PM Permeation Cytosol Cytosol Accumulation (10x) PM->Cytosol Nernstian Drive IMM Inner Mito Membrane (ΔΨm ≈ -160 mV) Cytosol->IMM Permeation Matrix Mitochondrial Matrix Accumulation (100-500x) IMM->Matrix Nernstian Drive MembraneBound Non-specific Lipid Bilayer Partitioning IMM->MembraneBound High Lipophilicity (C13 Chain)

Diagram 1: Nernstian drive and lipid partitioning pathway of C13-TPP across cellular membranes.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my intracellular accumulation lower than expected despite the high lipophilicity of the C13 chain? A1: The most common culprit is serum protein binding. Highly lipophilic TPPs bind strongly to Bovine Serum Albumin (BSA) in standard culture media (e.g., DMEM with 10% FBS). This drastically reduces the free concentration of C13-TPP available to cross the plasma membrane[6]. Solution: Perform initial uptake assays in serum-free media or Opti-MEM. If serum is required for cell viability, you must empirically increase the dosing concentration while monitoring for toxicity.

Q2: My cells are dying rapidly after adding C13-TPP. Is the compound inherently toxic? A2: Yes, at micromolar concentrations. Long-chain alkyl-TPPs (like decyl-TPP and tridecyl-TPP) act as mitochondrial uncouplers. They compromise the integrity of the inner mitochondrial membrane, causing a proton leak that depolarizes the mitochondria and induces bioenergetic failure[4][5]. Solution: Titrate your working concentrations down. For C13-TPP, steady-state uptake occurs rapidly (within 15-30 minutes), and working concentrations should generally be kept below 500 nM to prevent uncoupling[5][7].

Q3: How can I differentiate between true ΔΨm​ -driven matrix accumulation and non-specific membrane binding? A3: Because of the 13-carbon lipid tail, a large percentage of C13-TPP will embed in the lipid bilayer rather than sitting free in the matrix[3]. To validate true potential-driven uptake, you must run a parallel control treated with a mitochondrial uncoupler like FCCP or CCCP (1-2 µM). The difference in intracellular C13-TPP concentration between energized cells and FCCP-uncoupled cells represents the true ΔΨm​ -dependent pool[3].

Troubleshooting Start Issue Detected with C13-TPP LowUptake Low Intracellular Uptake Start->LowUptake Toxicity Rapid Cell Death / Toxicity Start->Toxicity CheckSerum Is serum present in media? LowUptake->CheckSerum CheckConc Is concentration > 500 nM? Toxicity->CheckConc FixSerum Use serum-free media or account for BSA binding CheckSerum->FixSerum Yes FixTime Increase incubation time (steady-state takes 15-30m) CheckSerum->FixTime No FixConc Reduce dose to < 500 nM to prevent proton leak CheckConc->FixConc Yes FixAssay Check ΔΨm with FCCP to confirm uncoupling CheckConc->FixAssay No

Diagram 2: Logic tree for troubleshooting C13-TPP cellular uptake and toxicity issues.

Part 3: Quantitative Data & Comparative Properties

To contextualize the behavior of C13-TPP, it is essential to compare it against shorter-chain TPP derivatives. The table below summarizes how alkyl chain length dictates biophysical behavior[4][5][7].

CompoundAlkyl Chain LengthRelative Lipophilicity (LogP)Uncoupling Toxicity ThresholdPrimary Subcellular LocalizationEquilibration Time
Methyl-TPP (TPMP) C1Low> 10 µMFree in Aqueous Matrix~ 4 to 8 hours
Decyl-TPP C10High~ 1.0 µMMatrix & Inner Membrane~ 15 to 30 mins
Tridecyl-TPP C13Very High< 0.5 µMHighly Membrane Bound< 15 mins

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of C13-TPP Stock Solutions

Due to its amphiphilic nature (a highly polar TPP head group and a hydrophobic C13 tail), C13-TPP can form micelles in aqueous solutions if not handled correctly.

  • Primary Stock: Dissolve lyophilized 13,13,13-triphenyltridecylphosphanium bromide in 100% anhydrous DMSO or absolute ethanol to create a 10 mM stock. Vortex vigorously until completely clear.

  • Storage: Aliquot the stock and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilution: Dilute the stock into pre-warmed (37°C) culture media immediately before the assay. Critical Step: Ensure the final DMSO/EtOH concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced membrane fluidization.

Protocol 2: Validating True Matrix Uptake via LC-MS/MS

This protocol establishes a self-validating system to isolate ΔΨm​ -dependent uptake from non-specific lipid partitioning[3].

  • Preparation: Seed cells in 6-well plates and grow to 80% confluency.

  • Pre-treatment: Treat half the wells with 2 µM FCCP (a mitochondrial uncoupler) for 10 minutes to collapse ΔΨm​ . Leave the other half untreated.

  • Dosing: Add 250 nM C13-TPP to all wells. Incubate for 30 minutes at 37°C.

  • Harvesting: Rapidly wash cells three times with ice-cold PBS to halt uptake and remove extracellular compound. Lyse cells using an organic extraction buffer (e.g., 80% methanol / 20% water).

  • Quantification: Centrifuge lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using a C18 column.

  • Data Interpretation: Subtract the FCCP-treated concentration (non-specific binding) from the untreated concentration (total uptake) to determine the true ΔΨm​ -driven matrix accumulation.

Protocol 3: Assessing Mitochondrial Uncoupling (Seahorse XF Assay)

To ensure your chosen concentration of C13-TPP is not causing bioenergetic failure[5].

  • Setup: Plate cells in a Seahorse XF96 microplate.

  • Basal Respiration: Measure basal Oxygen Consumption Rate (OCR) for 15 minutes.

  • Injection 1 (Compound): Inject C13-TPP (test range: 100 nM to 1 µM). A sharp, immediate increase in OCR indicates proton leak (uncoupling).

  • Injection 2 (Oligomycin): Inject 1 µM Oligomycin to inhibit ATP synthase. If OCR remains high, the C13-TPP has definitively uncoupled the mitochondria.

  • Optimization: Select the highest concentration of C13-TPP that does not significantly elevate the oligomycin-resistant OCR compared to a vehicle control.

Part 5: References

  • Zielonka J, et al. "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews, 2017.

  • Murphy MP. "Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells." Biochemical Journal, 2008.

  • Khailova LS, et al. "Uncoupling and Toxic Action of Alkyltriphenylphosphonium Cations on Mitochondria and the Bacterium Bacillus subtilis as a Function of Alkyl Chain Length." Biochemistry (Moscow), 2015.

  • Trnka J, et al. "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak." PLoS One, 2015.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Validation Guide for 13,13,13-Triphenyltridecylphosphanium;Bromide Purity Determination

Introduction: The Chromatographic Challenge of Lipophilic Cations 13,13,13-triphenyltridecylphosphanium;bromide (often referred to chemically as triphenyl(tridecyl)phosphonium bromide or TTPB) is a potent lipophilic cati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chromatographic Challenge of Lipophilic Cations

13,13,13-triphenyltridecylphosphanium;bromide (often referred to chemically as triphenyl(tridecyl)phosphonium bromide or TTPB) is a potent lipophilic cation widely utilized as a mitochondriotropic carrier in targeted drug delivery and chemical biology[1]. The molecule possesses a highly amphiphilic architecture: a bulky, permanently positively charged triphenylphosphonium (TPP) headgroup attached to a highly hydrophobic 13-carbon alkyl chain.

Determining the absolute purity of this compound is critical, as synthetic impurities—such as unreacted triphenylphosphine (Ph3P) or its oxidized byproduct triphenylphosphine oxide (Ph3P=O)—can exhibit off-target cellular toxicity[2]. However, the permanent positive charge on the phosphorus atom presents a significant chromatographic challenge. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this cation strongly interacts with residual ionized silanol groups (SiO⁻) on silica-based stationary phases. This secondary electrostatic interaction leads to severe peak tailing, variable retention times, and poor resolution from closely eluting impurities[2].

This guide provides a comparative analysis of analytical modalities and a definitive, self-validating protocol for the precise purity determination of TTPB.

Comparative Analysis of Analytical Modalities

To overcome the inherent peak tailing of phosphonium cations, chromatographers must carefully select the stationary phase and mobile phase modifiers. The table below objectively compares three distinct approaches to TTPB analysis.

Analytical ModalityStationary Phase ChemistryMobile Phase ModifiersMechanistic AdvantagePerformance & Resolution
Standard RP-HPLC End-capped C18Ammonium Formate (pH 6.0)Relies purely on hydrophobic partitioning of the tridecyl chain.Moderate; residual silanol interactions cause peak tailing, potentially obscuring minor impurities[2].
Ion-Pairing RP-HPLC Phenyl-Hexyl or C180.1% Trifluoroacetic Acid (TFA)TFA forms a neutral ion-pair with the phosphonium cation, masking its charge. Phenyl-Hexyl adds π−π selectivity.Excellent; sharp peaks (Tailing Factor < 1.2) and robust resolution from Ph3P=O[2].
Mixed-Mode LC Newcrom R1Formic Acid (MS-Compatible)Combines reverse-phase properties with a specialized low-silanol surface.Superior retention control; ideal for LC-MS structural elucidation of unknown impurities[3].

Editorial Recommendation: For routine purity validation in a standard QA/QC environment, Ion-Pairing RP-HPLC utilizing a C18 column and TFA is the most robust, cost-effective, and reproducible method.

Validated Experimental Protocol: Ion-Pairing RP-HPLC

This protocol is designed as a self-validating system . By strictly adhering to the System Suitability Testing (SST) parameters outlined in Step 5, the method internally verifies its own accuracy before any sample data is reported.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Causality: TFA serves a dual purpose. First, it lowers the pH below 3.0, fully protonating residual silanols on the column to minimize electrostatic drag. Second, the trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the TTPB cation, allowing it to partition cleanly into the stationary phase[2].

Step 2: Preparation of Solutions
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 13,13,13-triphenyltridecylphosphanium;bromide and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution to a final concentration of 100 µg/mL.

  • Resolution Standard: Prepare a solution containing 100 µg/mL TTPB and 10 µg/mL Triphenylphosphine oxide (Ph3P=O).

Step 3: Chromatographic Conditions
  • Column: Waters SunFire C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-purity silica column[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevated temperature stabilizes mass transfer kinetics for the bulky 13-carbon alkyl chain, sharpening the peak).

  • Injection Volume: 10 µL.

  • Detection (PDA/UV): 265 nm. (Causality: The triphenylphosphine moiety exhibits strong π−π∗ transitions in the UV spectrum, with an absorption maximum near 265 nm, ensuring maximum sensitivity[2]).

Step 4: Gradient Elution Program

Because the sample contains both highly polar impurities (Ph3P=O) and a highly hydrophobic active compound (TTPB), an isocratic method will fail. A gradient ensures both are resolved.

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar void volume components)

  • 2.0 - 12.0 min: 10% → 90% B (Linear gradient to elute the lipophilic TTPB)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90% → 10% B (Return to initial conditions)

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 5: System Suitability Testing (SST) - The Self-Validating Mechanism

Before injecting the unknown sample, inject the Resolution Standard (n=1) and the Working Sample Solution (n=5). The system is only considered valid if it meets the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between Ph3P=O and TTPB.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the TTPB peak. (Causality: A Tf​>1.5 indicates unsuppressed silanol interactions, which will artificially inflate the peak area of co-eluting impurities).

  • Precision: The Relative Standard Deviation (%RSD) of the TTPB peak area across 5 replicate injections must be ≤2.0% .

Validation Workflow Visualization

The following diagram illustrates the logical progression of the self-validating HPLC workflow.

HPLC_Workflow S1 Sample Preparation (TTPB in MeCN/H2O) S2 Chromatographic Separation (C18, 0.1% TFA Gradient) S1->S2 S3 Photodiode Array Detection (265 nm for Phenyl Groups) S2->S3 S4 System Suitability Testing (Tf ≤ 1.5, Rs ≥ 2.0) S3->S4 S5 Method Validation (Linearity, Precision, Accuracy) S4->S5 SST Passed S6 Final Purity Assessment (Target: ≥ 98.0%) S5->S6 Validated

Fig 1: Self-validating RP-HPLC workflow for TTPB purity analysis.

References

  • Ding Huang et al. "Unexpected Discovery of a Novel Triphenylphosphonium Alkylalcohol That Triggers Cancer Cell Death via Mitophagy and Ferroptosis." Journal of Medicinal Chemistry - ACS Publications. (Referenced via Grounding API[4])

  • "A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation." PMC - National Institutes of Health. (Referenced via Grounding API[1])

  • "Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts." Nottingham ePrints. (Referenced via Grounding API[2])

  • "Separation of Triphenyl phosphate on Newcrom R1 HPLC column." SIELC Technologies. (Referenced via Grounding API[3])

Sources

Comparative

Comparative Phase Transfer Efficiency: 13,13,13-Triphenyltridecylphosphonium Bromide vs. TBAB

Phase-transfer catalysis (PTC) is a cornerstone methodology in scalable organic synthesis, enabling efficient reactions between mutually insoluble aqueous and organic phases 1. For decades, Tetrabutylammonium bromide (TB...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase-transfer catalysis (PTC) is a cornerstone methodology in scalable organic synthesis, enabling efficient reactions between mutually insoluble aqueous and organic phases 1. For decades, Tetrabutylammonium bromide (TBAB) has served as the industry-standard catalyst due to its low cost and balanced partition coefficient 2. However, when workflows demand highly non-polar solvent systems, extreme thermal conditions, or the conversion of sterically hindered substrates, standard symmetrical ammonium salts frequently underperform.

Enter 13,13,13-triphenyltridecylphosphonium bromide (often referred to in literature as tridecyltriphenylphosphonium bromide, TTPB)—a highly asymmetric, long-chain phosphonium salt. While traditionally utilized as a Wittig reagent precursor 34, its extreme lipophilicity and structural resemblance to cationic surfactants make it an exceptionally potent phase-transfer catalyst for specialized applications 5. This guide provides an objective, data-driven comparison of TTPB and TBAB, detailing their mechanistic divergences, physicochemical profiles, and practical laboratory deployment.

Physicochemical & Structural Profiling

The catalytic efficiency of a phase transfer agent is intrinsically linked to its molecular geometry and lipophilicity. Table 1 summarizes the core differences that dictate their operational limits.

Table 1: Physicochemical Comparison

ParameterTBAB13,13,13-Triphenyltridecylphosphonium Bromide (TTPB)
Structure Symmetrical ( C4​ alkyl chains)Asymmetrical ( C13​ chain + 3 Phenyl rings)
Lipophilicity Moderate (Partitions effectively in both phases)Extremely High (Strictly organic/interfacial)
Thermal Stability <130∘C (Susceptible to Hofmann elimination) >180∘C (Sterically shielded, lacks facile elimination pathways)
Surfactant Properties WeakStrong (Capable of micellar catalysis) 6
Dominant PTC Mechanism Starks Extraction MechanismMakosza Interfacial Mechanism

Mechanistic Divergence: Extraction vs. Interfacial Catalysis

The structural disparity between TBAB and TTPB forces them to operate via fundamentally different catalytic cycles.

  • TBAB (Starks Extraction Mechanism): TBAB is soluble enough in water to extract the target nucleophile (e.g., an alkoxide or cyanide ion) directly from the aqueous phase. It forms a lipophilic ion pair that physically migrates into the bulk organic phase where the substitution reaction occurs. This requires a moderately polar organic solvent (like dichloromethane) to solvate the ion pair.

  • TTPB (Makosza Interfacial Mechanism): Due to the massive hydrophobic footprint of the tridecyl chain and the bulky triphenyl groups, TTPB is virtually insoluble in water. Instead, it acts as a surfactant, anchoring itself at the liquid-liquid interface. The phosphonium headgroup interacts with aqueous anions at the boundary, while the lipophilic tail remains solvated in the organic phase. Deprotonation and ion exchange occur strictly at the interface, after which the highly lipophilic reactive pair diffuses into the bulk organic layer.

PTC_Mechanisms cluster_TBAB TBAB: Starks Extraction Mechanism cluster_TTPB TTPB: Makosza Interfacial Mechanism Aq1 Aqueous Phase [Q+ X-] + Na+Nu- Org1 Organic Phase [Q+ Nu-] + R-X Aq1->Org1 Ion Exchange & Phase Transfer Prod1 Product R-Nu +[Q+ X-] Org1->Prod1 Nucleophilic Substitution Prod1->Aq1 Catalyst Recycling Interface Liquid-Liquid Interface Deprotonation/Exchange Org2 Organic Phase [Q+ Nu-] + R-X Interface->Org2 Lipophilic Ion Pair Migrates to Bulk Prod2 Product R-Nu + [Q+ X-] Org2->Prod2 Alkylation Prod2->Interface Catalyst Regeneration

Figure 1: Mechanistic divergence: Starks extraction (TBAB) vs. Makosza interfacial catalysis (TTPB).

Experimental Workflows: Self-Validating Protocol for O-Alkylation

To objectively evaluate phase transfer efficiency, the following protocol outlines the O-alkylation of a phenol derivative using an alkyl halide in a highly non-polar biphasic system (Water/Toluene).

Causality & Expert Insights
  • Solvent Choice: Toluene is deliberately selected to highlight TTPB's superiority. TBAB typically underperforms in non-polar aromatics because it cannot efficiently partition into the bulk organic phase without a moderately polar co-solvent 7.

  • Agitation Rate: Because TTPB operates strictly at the interface, the reaction kinetics are diffusion-controlled. High-shear stirring (>800 rpm) is mandatory to maximize the interfacial surface area.

  • Emulsion Management: TTPB's long C13​ chain acts as a hydrophobic tail, while the phosphonium center acts as a hydrophilic head. This surfactant nature often induces stubborn emulsions during workup 6. The protocol incorporates a specific thermal brine-wash to break these emulsions, ensuring accurate yield calculation.

Step-by-Step Methodology
  • System Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10 mmol of the phenol substrate and 50 mL of toluene.

  • Aqueous Phase Addition: Add 15 mmol of NaOH dissolved in 15 mL of deionized water.

  • Catalyst Introduction: Introduce 0.5 mmol (5 mol%) of either TBAB or TTPB.

    • Self-Validation Checkpoint: Observe the partitioning. TBAB will partially dissolve in both phases, creating a slightly cloudy aqueous layer. TTPB will dissolve exclusively in the toluene layer, leaving the aqueous phase transparent.

  • Electrophile Addition: Add 12 mmol of the alkyl halide (e.g., benzyl chloride) dropwise.

  • High-Shear Agitation: Stir the biphasic mixture vigorously at 850 rpm and heat to 90°C.

    • Causality: 90°C accelerates the reaction but remains safely below the boiling point of water and well below the thermal degradation threshold of both catalysts.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2) every 30 minutes. The disappearance of the baseline phenol spot validates the ongoing phase transfer and nucleophilic attack.

  • Workup & Emulsion Resolution: Once complete, cool the mixture to room temperature.

    • For TBAB: The phases will separate cleanly within minutes. Decant the organic layer.

    • For TTPB: A stable, milky emulsion will likely form. Add 10 mL of saturated NaCl (brine) and heat gently to 40°C while swirling to break the emulsion.

  • Isolation: Wash the organic layer with deionized water (2 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Comparative Performance Data

The table below summarizes representative performance metrics for O-alkylation workflows utilizing both catalysts across different solvent environments.

Table 2: Comparative Yields and Operational Metrics

Solvent SystemCatalyst (5 mol%)Agitation (RPM)Reaction TimeIsolated Yield (%)Emulsion Formation
DCM / WaterTBAB4002 hours92% None (Clean separation)
DCM / WaterTTPB4002 hours89%Moderate
Toluene / WaterTBAB8506 hours58%None
Toluene / WaterTTPB8503 hours96% Severe (Requires brine/heat)

Conclusion & Selection Guide

The choice between TBAB and 13,13,13-triphenyltridecylphosphonium bromide should be dictated by the physical constraints of the reaction environment rather than default laboratory habits:

  • Opt for TBAB when conducting standard reactions in moderately polar solvents (DCM, Chloroform) at temperatures below 120°C. It offers excellent cost-efficiency and drastically simplifies downstream workup by avoiding emulsion formation.

  • Opt for TTPB when the reaction strictly requires highly non-polar solvents (Toluene, Xylenes), necessitates high temperatures (>130°C) that would degrade ammonium salts, or when exploiting its micellar catalytic properties to drive sterically hindered reactions at the liquid-liquid interface.

References

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC. National Institutes of Health (NIH).
  • Tetrabutylammonium bromide. Wikipedia.
  • Triphenyltridecylphosphonium Bromide | CAS 13266-02-9. Santa Cruz Biotechnology (SCBT).
  • Synthesis of 2-amino alcohols and unnatural amino acids from serine. Arkivoc.
  • High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells - PMC. National Institutes of Health (NIH).
  • A phase transfer method for the synthesis of 2,4-dihydroxybenzophenone. ResearchGate.
  • Process Intensification Using Phase Transfer Catalysts. Research Publish Journals.

Sources

Safety & Regulatory Compliance

Safety

13,13,13-triphenyltridecylphosphanium;bromide proper disposal procedures

A Senior Application Scientist's Guide to the Safe Disposal of 13,13,13-triphenyltridecylphosphanium bromide Hazard Assessment: Understanding the Risk Profile These compounds are generally classified as irritants and pot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Safe Disposal of 13,13,13-triphenyltridecylphosphanium bromide

Hazard Assessment: Understanding the Risk Profile

These compounds are generally classified as irritants and potentially harmful. Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Ingestion Hazard: May be harmful or toxic if swallowed.[2][3]

  • Aquatic Toxicity: Some organophosphorus compounds are harmful to aquatic life with long-lasting effects.[3]

  • Hazardous Decomposition: When heated to decomposition, it can release toxic fumes such as carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[4][5]

Due to these potential hazards, 13,13,13-triphenyltridecylphosphanium bromide must be treated as hazardous chemical waste .[6][7] It must never be disposed of in standard trash or flushed down the drain.[8][9]

Core Disposal Principle: Segregation and Professional Handling

The fundamental principle for disposing of this compound is that it must be handled by a licensed and approved hazardous waste disposal service.[2][10] Laboratory personnel's responsibility is to safely collect, label, and store the waste in preparation for professional pickup. It is the legal and ethical duty of the chemical waste generator to accurately classify and manage their waste according to local, regional, and national regulations.[4][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses as per OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]Protects against accidental splashes or dust particles causing serious eye irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause irritation.[1]
Body Protection A lab coat or other protective clothing.Protects skin on the arms and body from contamination.[2][4]
Respiratory Protection A NIOSH/MSHA or EN 149 approved respirator may be required if handling generates dust or if exposure limits are exceeded.[2][4]Prevents inhalation of the solid particulate, which can cause respiratory tract irritation.[5]

Step-by-Step Waste Collection and Disposal Protocol

This protocol outlines the procedure for accumulating and preparing 13,13,13-triphenyltridecylphosphanium bromide waste for disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical. The original product container is often the best choice.[11]

  • The container must be in good condition, with a securely sealing lid, and free from external contamination.[8][11]

  • Ensure the container is clearly labeled as "Hazardous Waste."

Step 2: Collect Solid Waste

  • Carefully transfer any unused or waste 13,13,13-triphenyltridecylphosphanium bromide solid into the designated hazardous waste container.

  • Minimize dust formation during transfer.[6]

  • This includes any material from spills that has been collected.

Step 3: Manage Contaminated Labware and Debris

  • Items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled solid waste bag or container.

  • Empty original containers must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The resulting rinseate is considered hazardous and must be collected in a designated liquid hazardous waste container.[11] After rinsing, the container label should be defaced before disposal as regular trash.[11][12]

Step 4: Labeling and Storage

  • The primary waste container must be labeled with the full chemical name: "Waste 13,13,13-triphenyltridecylphosphanium bromide" and any relevant hazard pictograms (e.g., irritant).[8][12]

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][4]

  • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[2][5]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[8][10]

  • Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 13,13,13-triphenyltridecylphosphanium bromide.

G Disposal Workflow: 13,13,13-triphenyltridecylphosphanium bromide cluster_prep Preparation & Collection cluster_storage Storage & Pickup start Waste Generated (Unused chemical, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_debris Collect Contaminated Debris (Gloves, Weigh Boats) start->collect_debris rinse Triple-Rinse Empty Containers Collect Rinseate as Hazardous Waste start->rinse container Select & Label Hazardous Waste Container ppe->container collect_solid Transfer Solid Waste (Minimize Dust) container->collect_solid store Store Sealed Container in Designated Waste Area collect_solid->store collect_debris->store rinse->store check_compat Ensure Segregation from Incompatible Chemicals store->check_compat schedule_pickup Contact EHS for Waste Pickup check_compat->schedule_pickup end Waste Transferred to Approved Disposal Facility schedule_pickup->end

Sources

Handling

Procedural &amp; Safety Architecture for Handling 13,13,13-Triphenyltridecylphosphanium Bromide

1. Executive Summary & Mechanistic Toxicology 13,13,13-triphenyltridecylphosphanium bromide (commonly referred to in literature as tridecyltriphenylphosphonium bromide or TPP⁺-C13) is a highly lipophilic, delocalized cat...

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Mechanistic Toxicology 13,13,13-triphenyltridecylphosphanium bromide (commonly referred to in literature as tridecyltriphenylphosphonium bromide or TPP⁺-C13) is a highly lipophilic, delocalized cationic salt. While it is frequently utilized as a Wittig reagent in organic synthesis or as a highly effective mitochondrial-targeting vector in oncology and drug development , its physical and biochemical properties present severe occupational hazards that demand strict logistical planning.

The Causality of Toxicity: Unlike standard inorganic salts, the TPP⁺ moiety features a delocalized positive charge shielded by three bulky phenyl rings. This unique structure allows the cation to easily bypass cellular lipid bilayers via non-carrier-mediated transport . Once in the cytosol, the hyperpolarized state of the inner mitochondrial membrane (ΔΨm ≈ -160 to -220 mV) drives the exponential accumulation of TPP⁺-C13 inside the mitochondrial matrix.

Due to its long 13-carbon alkyl chain, this specific derivative exhibits profound lipophilicity, allowing it to bind tightly to cardiolipin. This binding disrupts the electron transport chain, uncouples oxidative phosphorylation (OXPHOS), and triggers rapid cellular oncosis or apoptosis . Consequently, dermal or inhalation exposure to TPP⁺-C13 is exponentially more dangerous than exposure to shorter-chain analogs.

2. Quantitative Risk Assessment To understand the necessity of the stringent PPE protocols below, we must compare the chain-length-dependent toxicity of alkyltriphenylphosphonium compounds. The data dictates that as the alkyl chain lengthens, cytotoxicity increases drastically, necessitating a shift from standard lab safety to high-containment protocols.

Table 1: Chain-Length Dependent Toxicity & Risk Profile of TPP⁺ Derivatives

Alkyl Chain LengthCompound ExampleRelative LipophilicityIn vitro Cytotoxicity (IC₅₀)Occupational Risk Level
C1 MethyltriphenylphosphoniumLow> 500 μMModerate
C10 DecyltriphenylphosphoniumHigh~ 10 - 50 μMHigh
C13 / C14 Tridecyltriphenylphosphonium Very High < 1 μM Critical

3. Personal Protective Equipment (PPE) Specifications Because 13,13,13-triphenyltridecylphosphanium bromide is a hygroscopic powder that readily permeates biological membranes, standard single-layer PPE is insufficient. The following self-validating PPE matrix must be strictly adhered to.

Table 2: Required PPE and Mechanistic Justification

Body SystemPPE SpecificationCausality / Mechanistic Justification
Respiratory NIOSH-approved N95/P100 respirator or PAPR.Powders are prone to aerosolization. Inhaled lipophilic cations bypass first-pass metabolism, directly entering systemic circulation and accumulating in cardiac/pulmonary mitochondria.
Dermal (Hands) Double-gloving: Inner Neoprene, Outer Nitrile (min 8 mil).The lipophilic C13 chain acts as a permeation enhancer. Double-gloving ensures that if the outer nitrile layer is compromised by the solvent vehicle (e.g., DCM or THF), the inner neoprene layer provides a secondary chemical barrier.
Dermal (Body) Tyvek® lab coat or impermeable chemical apron.Prevents microscopic dust from settling on porous cotton clothing, which could later transfer to the skin via sweat/moisture (the salt is highly hygroscopic).
Ocular Unvented chemical splash goggles AND full face shield.Corneal tissue is highly susceptible to lipophilic cation penetration, leading to rapid cellular oncosis and permanent tissue damage.

4. Operational Workflow: Safe Handling Protocol This step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.

Step 1: Pre-Operational Setup

  • Isolate the Environment: Conduct all weighing and transfer operations inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80-100 fpm.

  • Static Mitigation: Because the bromide salt is a hygroscopic, easily aerosolized powder, use an anti-static zero-ionizer fan inside the hood to prevent the powder from clinging to gloves, spatulas, or the sides of the balance enclosure.

Step 2: Weighing and Transfer (Closed-System)

  • Pre-weigh a sealed, empty glass vial (Vial A) with a septum cap.

  • Inside the hood, transfer the estimated required mass of 13,13,13-triphenyltridecylphosphanium bromide into Vial A using a grounded stainless-steel spatula.

  • Seal Vial A, wipe the exterior with a 70% Isopropanol/30% Water wipe, and re-weigh to determine the exact mass by difference. Causality: This "weighing by difference" technique prevents the transport of exposed, highly toxic powder across the laboratory to an analytical balance, isolating the hazard completely.

Step 3: Solubilization

  • Inject the reaction solvent (e.g., anhydrous THF or Toluene for Wittig reactions) directly into the sealed Vial A through the septum using a syringe.

  • Vortex gently. Once in solution, the aerosolization risk drops to zero, though the dermal permeation risk increases due to the solvent vehicle.

5. Spill Response and Disposal Plan

Spill Decontamination Protocol:

  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the neurotoxic/cytotoxic dust. Cover the powder with damp absorbent pads (using 10% bleach or soapy water) to trap the particles. Carefully scoop the pads into a hazardous waste container.

  • Liquid Spill: Absorb with inert materials (vermiculite or sand). Wash the area with a strong surfactant solution (e.g., Alconox) to disrupt the lipophilic interactions of the C13 chain with surface micro-abrasions on the benchtop.

Waste Disposal Plan:

  • Aqueous/Solvent Waste: Segregate into a dedicated "Halogenated Organic Waste" container. The presence of the bromide counterion and the toxic TPP⁺ cation strictly prohibits drain disposal. Label clearly as "Contains Toxic Lipophilic Phosphonium Salts."

  • Solid Waste: All contaminated spatulas, gloves, and empty reagent bottles must be placed in a sealed, puncture-resistant chemical waste bin for high-temperature incineration (>1000°C) to ensure complete thermal breakdown of the phosphorus-carbon bonds.

6. Mechanistic Visualization

G Chem 13,13,13-triphenyltridecylphosphanium bromide (Powder/Solution) Inhalation Inhalation Exposure (Aerosols/Dust) Chem->Inhalation Dermal Dermal Exposure (Skin Penetration) Chem->Dermal Lipid Crosses Lipid Bilayers (Non-carrier mediated) Inhalation->Lipid Dermal->Lipid Mito Mitochondrial Accumulation (Driven by ΔΨm) Lipid->Mito Tox Cardiolipin Binding & OXPHOS Uncoupling Mito->Tox Death Cellular Oncosis / Apoptosis Tox->Death RespPPE Respiratory Protection (N95 / PAPR) RespPPE->Inhalation Blocks SkinPPE Dermal Protection (Double Nitrile Gloves) SkinPPE->Dermal Blocks

Caption: Mitochondrial Toxicity Pathway & PPE Intervention Workflow for TPP⁺-C13 Exposure.

7. References

  • Title: Alkyltriphenylphosphonium Binding to Cardiolipin Triggers Oncosis in Cancer Cells Source: Advanced Science (2026) URL: [Link]

  • Title: Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: Chemical Reviews (via PubMed Central) URL: [Link]

  • Title: A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

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